![molecular formula C21H22N4O3 B3735296 N-(2,4-dimethylphenyl)-N'-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]malonamide](/img/structure/B3735296.png)
N-(2,4-dimethylphenyl)-N'-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]malonamide
Overview
Description
N-(2,4-dimethylphenyl)-N'-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]malonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMEQ-TTFA, and its chemical structure is C24H25N3O3.
Mechanism of Action
The mechanism of action of DMEQ-TTFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to interact with the adenosine A2A receptor, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that DMEQ-TTFA has a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMEQ-TTFA in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for drug development. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on DMEQ-TTFA. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in various models. Additionally, there is interest in exploring its potential use as an anti-inflammatory agent, as well as its effects on the immune system. Further research is needed to fully understand the mechanism of action of DMEQ-TTFA and its potential applications in various fields.
In conclusion, DMEQ-TTFA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.
Scientific Research Applications
DMEQ-TTFA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]propanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-7-8-16(14(2)11-13)24-20(27)12-19(26)22-10-9-18-23-17-6-4-3-5-15(17)21(28)25-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)(H,24,27)(H,23,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZKPWKGLPTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)NCCC2=NC3=CC=CC=C3C(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]malonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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